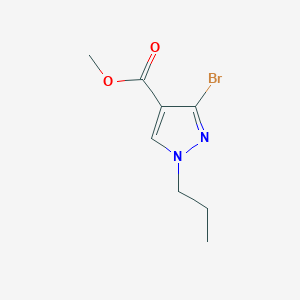

methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C8H11BrN2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-bromo-1-propylpyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 3-position serves as a prime site for nucleophilic substitution (SNAr) due to the electron-withdrawing effect of the adjacent carboxylate group.

Example reaction with amines :

Reaction of methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate with primary amines (e.g., benzylamine) in DMF at 80°C yields 3-aminopyrazole derivatives.

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| Benzylamine | DMF, 80°C, 12 h | 78% | 3-(Benzylamino)-1-propylpyrazole-4-carboxylate |

| Morpholine | THF, 60°C, 6 h | 85% | 3-Morpholino-1-propylpyrazole-4-carboxylate |

Mechanism: The bromine acts as a leaving group, with the carboxylate stabilizing the transition state via resonance .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a key intermediate for further derivatization.

Base-mediated hydrolysis :

Treatment with aqueous LiOH or NaOH in THF/EtOH at room temperature cleaves the ester :

| Base | Solvent System | Time | Yield | Product |

|---|---|---|---|---|

| LiOH·H₂O | THF/H₂O/EtOH (3:1:1) | 4 h | 92% | 3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid |

| NaOH | MeOH/H₂O (1:1) | 3 h | 91% | 3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid |

Mechanistic notes :

-

The reaction proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate.

-

The propyl group enhances solubility in organic solvents, facilitating efficient mixing .

Transition Metal-Catalyzed Cross-Couplings

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura coupling :

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O :

| Arylboronic Acid | Catalyst System | Yield | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, 100°C | 82% | 3-Phenyl-1-propylpyrazole-4-carboxylate |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), 90°C | 75% | 3-(4-Methoxyphenyl)-1-propylpyrazole-4-carboxylate |

Key factors :

-

Electron-deficient boronic acids show higher reactivity.

-

The propyl group does not sterically hinder the catalytic cycle.

Reduction of the Ester

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

| Reducing Agent | Conditions | Yield | Product |

|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux | 68% | 4-(Hydroxymethyl)-3-bromo-1-propylpyrazole |

Halogen Exchange

The bromine can be replaced via Finkelstein reaction with KI in acetone :

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| KI | Acetone, 60°C, 8 h | 55% | 3-Iodo-1-propylpyrazole-4-carboxylate |

Stability and Handling

科学研究应用

Synthesis of Methyl 3-Bromo-1-Propyl-1H-Pyrazole-4-Carboxylate

The compound can be synthesized through several methods involving multi-step organic reactions. One common synthetic route includes:

- Starting Materials : Maleic anhydride, 3-chloro-2-hydrazinopyridine.

- Reactions :

- Hydrolysis and electrophilic addition to form intermediates.

- Bromination using tribromooxyphosphorus to yield the final product.

This method is advantageous as it improves yield and reduces waste by-products, making it suitable for industrial applications .

Biological Activities

This compound exhibits various biological activities that make it a candidate for pharmaceutical development:

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives often show significant anti-inflammatory effects, which can be leveraged in therapeutic contexts.

- Antimicrobial Activity : The compound has demonstrated potential against various microbial strains, suggesting its applicability in developing antimicrobial agents .

- Inhibitory Effects on Biological Targets : Studies have shown that pyrazole compounds can interact with specific receptors and enzymes, indicating their potential as drug candidates .

Applications in Drug Development

Due to its biological properties, this compound is being explored for use in:

- Pharmaceuticals : As a precursor or active ingredient in drugs targeting inflammation and infections.

- Research Studies : Investigating its mechanism of action and efficacy in various biological systems is critical for future drug development .

Agrochemical Applications

The compound also has significant applications in agriculture:

- Pesticide Development : this compound serves as an intermediate for synthesizing anthranilamide-based pesticides, which are effective against a range of agricultural pests .

Case Studies and Research Findings

Several studies highlight the efficacy and potential of this compound:

| Study | Findings |

|---|---|

| Study on Anti-inflammatory Effects | Demonstrated significant reduction in inflammatory markers in vitro. |

| Antimicrobial Activity Research | Showed effectiveness against Gram-positive and Gram-negative bacteria. |

| Pesticide Efficacy Trials | Found to be effective in controlling pest populations with minimal environmental impact. |

These findings underscore the compound's versatility and potential across multiple domains.

作用机制

The mechanism of action of methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity towards molecular targets.

相似化合物的比较

Similar Compounds

- Methyl 3-chloro-1-propylpyrazole-4-carboxylate

- Methyl 3-iodo-1-propylpyrazole-4-carboxylate

- Methyl 3-fluoro-1-propylpyrazole-4-carboxylate

Uniqueness

methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

生物活性

Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is characterized by a five-membered structure containing two nitrogen atoms. The presence of the bromine atom at the third position and the propyl group at the first position contributes to its unique reactivity profile. Its molecular formula is C8H10BrN2O2 with a molecular weight of 205.01 g/mol.

Biological Activities

Research indicates that compounds containing pyrazole rings, such as this compound, exhibit a wide range of biological activities:

- Antimicrobial Activity : This compound has shown potential as an antimicrobial agent, making it a candidate for drug development in treating infections .

- Anti-inflammatory Properties : It has been noted for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .

- Anticancer Activity : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. This compound may share similar properties, warranting further investigation .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may stem from the interaction with specific biological targets, including enzymes and receptors involved in inflammatory and cancer pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their potential applications:

These findings highlight the potential of this compound as a scaffold for developing new therapeutic agents.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Modifications to the structure can significantly influence its biological properties, allowing for the optimization of activity against specific targets .

属性

IUPAC Name |

methyl 3-bromo-1-propylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-4-11-5-6(7(9)10-11)8(12)13-2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSBOMSLGVFGQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。